molecular formula C6H9NO5S B11786352 5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No.: B11786352
M. Wt: 207.21 g/mol
InChI Key: JYTRIJAICXMRMF-UHFFFAOYSA-N
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Description

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid is a compound that belongs to the class of isoxazoles, which are known for their diverse biological activities. This compound features a unique structure with a methylsulfonyl group attached to the isoxazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a sulfonylating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Similar Compounds

    Methylsulfonylmethane (MSM): Known for its anti-inflammatory properties.

    Sulfonylureas: Used as antidiabetic agents.

    Sulfonamides: Known for their antimicrobial activity.

Uniqueness

5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid is unique due to its specific structure, which combines the properties of isoxazoles and sulfonyl groups. This combination provides a distinct set of chemical and biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C6H9NO5S

Molecular Weight

207.21 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C6H9NO5S/c1-13(10,11)3-4-2-5(6(8)9)7-12-4/h4H,2-3H2,1H3,(H,8,9)

InChI Key

JYTRIJAICXMRMF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1CC(=NO1)C(=O)O

Origin of Product

United States

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